4'-(Oxirane-2-ylmethoxy)biphenyl-4-carbonitrile
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Overview
Description
4’-(Oxirane-2-ylmethoxy)biphenyl-4-carbonitrile is an organic compound with the molecular formula C16H13NO2 It is characterized by the presence of an oxirane (epoxide) ring and a biphenyl structure with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Oxirane-2-ylmethoxy)biphenyl-4-carbonitrile typically involves the reaction of 4-hydroxybiphenyl with epichlorohydrin in the presence of a base, such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4’-(Oxirane-2-ylmethoxy)biphenyl-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols or other oxygenated derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4’-(Oxirane-2-ylmethoxy)biphenyl-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of 4’-(Oxirane-2-ylmethoxy)biphenyl-4-carbonitrile involves its reactive functional groups, particularly the epoxide ring and the nitrile group. The epoxide ring can undergo ring-opening reactions with nucleophiles, leading to the formation of various derivatives. The nitrile group can participate in reduction or substitution reactions, further diversifying the compound’s reactivity. These reactions enable the compound to interact with different molecular targets and pathways, making it versatile for various applications .
Comparison with Similar Compounds
Similar Compounds
4’-(Hexyloxy)-4-biphenyl-carbonitrile: Similar biphenyl structure with a hexyloxy group instead of an oxirane ring.
4’-n-Octylbiphenyl-4-carbonitrile: Similar biphenyl structure with an octyl group instead of an oxirane ring.
Uniqueness
4’-(Oxirane-2-ylmethoxy)biphenyl-4-carbonitrile is unique due to the presence of both an epoxide ring and a nitrile group, which confer distinct reactivity and versatility. The combination of these functional groups allows for a wide range of chemical transformations and applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-[4-(oxiran-2-ylmethoxy)phenyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c17-9-12-1-3-13(4-2-12)14-5-7-15(8-6-14)18-10-16-11-19-16/h1-8,16H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGDVYIBPDEMDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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